2,4,6-Trifluorobenzonitrile
CAS No.: 103498-69-7
Cat. No.: VC20753739
Molecular Formula: C7H2F3N
Molecular Weight: 157.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103498-69-7 |
---|---|
Molecular Formula | C7H2F3N |
Molecular Weight | 157.09 g/mol |
IUPAC Name | 2,4,6-trifluorobenzonitrile |
Standard InChI | InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H |
Standard InChI Key | HTKFGTCCOJIUIK-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1F)C#N)F)F |
Canonical SMILES | C1=C(C=C(C(=C1F)C#N)F)F |
Fundamental Properties and Identification
2,4,6-Trifluorobenzonitrile is identified by the CAS Registry Number 96606-37-0 and possesses the molecular formula C₇H₂F₃N with a molecular weight of 157.09 g/mol . This compound represents an important category of fluorinated aromatic nitriles that serve as versatile building blocks in chemical synthesis. The structure consists of a benzene ring with three fluorine atoms at positions 2, 4, and 6, and a nitrile group (-CN) attached directly to the ring.
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in chemical databases and commercial catalogs:
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2,4,6-Trifluorobenzonitrile
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2,4,6-Ditrfluorobenzonitrile
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Benzonitrile, 2,4,6-trifluoro-
These alternative names facilitate identification across different chemical information systems and supplier catalogs, though the IUPAC name 2,4,6-Trifluorobenzonitrile remains the standard designation.
Physical and Chemical Properties
2,4,6-Trifluorobenzonitrile possesses distinctive physical and chemical characteristics that influence its handling, storage, and applications in chemical synthesis.
Physical State and Appearance
At room temperature, 2,4,6-Trifluorobenzonitrile presents as a white to almost white crystalline solid or powder . The compound's physical appearance provides important quality indicators for researchers and manufacturers working with this material.
Key Physical Properties
Table 1: Physical Properties of 2,4,6-Trifluorobenzonitrile
The relatively low melting point of 2,4,6-Trifluorobenzonitrile (57-61°C) indicates that it can readily transition to a liquid state with minimal heating, an important consideration for reactions involving this compound . Its moderate boiling point allows for controlled manipulation in laboratory and industrial processes.
Chemical Reactivity
The presence of three electron-withdrawing fluorine atoms significantly influences the compound's electronic properties and reactivity patterns. The fluorine atoms create an electron-deficient aromatic system, enhancing the electrophilicity of the ring and facilitating nucleophilic aromatic substitution reactions . The nitrile group further contributes to the compound's reactivity profile, making it valuable as a synthetic intermediate.
Applications and Uses
2,4,6-Trifluorobenzonitrile serves as a versatile building block in various chemical and pharmaceutical applications.
Pharmaceutical Synthesis
This compound plays a significant role in medicinal chemistry as a precursor for pharmaceutical intermediates. Its specific fluorination pattern provides useful electronic properties that can enhance the biological activity of resulting drug candidates . The mention of "Lasmiditan Impurity 48" in its synonyms suggests its relevance in the production pathway of Lasmiditan, a medication used for migraine treatment .
Chemical Intermediates
As a functionalized aromatic compound, 2,4,6-Trifluorobenzonitrile serves as an important intermediate in the synthesis of more complex molecules. The nitrile group provides a versatile handle for further transformations, including:
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Reduction to amines
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Hydrolysis to carboxylic acids
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Participation in cycloaddition reactions
The "Danger" signal word associated with the compound emphasizes the need for careful handling and appropriate personal protective equipment .
Country | Number of Suppliers | Reference |
---|---|---|
China | 189 | |
United States | 38 | |
United Kingdom | 21 | |
India | 6 | |
Belgium | 4 | |
Germany | 3 | |
Japan | 3 | |
Other Countries | 12 | |
Total Global | 276 |
This wide availability facilitates access to the compound for research, development, and industrial applications.
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